1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction between appropriate thiol derivatives and urea or its analogs. The compound's structure features a benzo[d]oxazole moiety linked to a propyl chain and a dimethylpyrimidine group, contributing to its unique pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzoxazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 31.25 μg/mL against Micrococcus luteus .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one | Micrococcus luteus | 31.25 |
Benzodioxole derivative | Staphylococcus aureus | 50 |
Benzothiazole derivative | Escherichia coli | 40 |
Anticancer Activity
The anticancer properties of compounds with similar structures have been explored extensively. For instance, certain benzodioxole derivatives have demonstrated potent anticancer activity against various cancer cell lines. In vitro studies indicated that these compounds can induce cell cycle arrest and apoptosis in Hep3B liver cancer cells. The compound's mechanism appears to involve the inhibition of key cell cycle regulators .
Table 2: Anticancer Activity Against Hep3B Cells
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound A | 5.0 | Induces G2-M phase arrest |
Compound B | 10.0 | Apoptosis via caspase activation |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes critical for microbial survival or cancer cell proliferation. For example, they may act on protoporphyrinogen oxidase, an enzyme involved in heme biosynthesis .
- Cell Cycle Regulation : By modulating the expression of cyclins and cyclin-dependent kinases, these compounds can disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzoxazole derivatives against both bacterial and fungal strains. The results indicated that modifications in the side chains significantly affected the antimicrobial efficacy, suggesting a structure-activity relationship that can guide future drug design .
- Anticancer Potential : Another investigation focused on the anticancer effects of benzodioxole derivatives on various cancer cell lines. The study found that specific derivatives not only inhibited cell growth but also induced significant apoptosis through mitochondrial pathways .
特性
IUPAC Name |
1-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11-10-12(2)20-15(19-11)22-16(23)18-8-5-9-25-17-21-13-6-3-4-7-14(13)24-17/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,18,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUCHIFXWMHRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCCCSC2=NC3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。